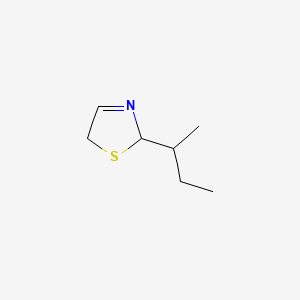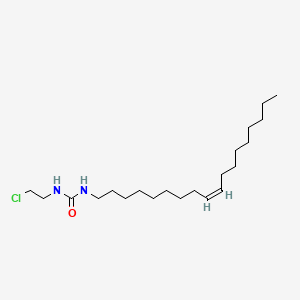
1-(2-Chloroethyl)-3-oleylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-oleylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and an oleyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-oleylurea can be synthesized through the reaction of oleylamine with 2-chloroethyl isocyanate. The reaction typically occurs under mild conditions, with the oleylamine acting as a nucleophile and attacking the electrophilic carbon of the isocyanate group. The reaction can be carried out in an inert solvent such as dichloromethane or toluene, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts or additives to enhance the reaction rate and yield may also be employed. The final product is typically obtained through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-oleylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The oleyl group can be oxidized to form epoxides or hydroxylated derivatives using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions (0-25°C) in solvents like dichloromethane or acetone.
Reduction: Reducing agents like lithium aluminum hydride or borane are used under anhydrous conditions in solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Epoxides or hydroxylated derivatives.
Reduction Reactions: Amines.
Scientific Research Applications
1-(2-Chloroethyl)-3-oleylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cell proliferation and apoptosis. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-oleylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately leading to cell death. The oleyl group may enhance the compound’s lipophilicity, facilitating its uptake by cells and interaction with lipid membranes.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of an oleyl group. It is also studied for its biological activity.
1-(2-Chloroethyl)-3-phenylurea: Contains a phenyl group and is used in the synthesis of pharmaceuticals.
1-(2-Chloroethyl)-3-methylurea: A simpler analog with a methyl group, used as an intermediate in organic synthesis.
Uniqueness: 1-(2-Chloroethyl)-3-oleylurea is unique due to the presence of the oleyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and membrane biology.
Properties
CAS No. |
102433-63-6 |
|---|---|
Molecular Formula |
C21H41ClN2O |
Molecular Weight |
373.0 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(Z)-octadec-9-enyl]urea |
InChI |
InChI=1S/C21H41ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-20-18-22/h9-10H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9- |
InChI Key |
CUGAVRCBULMRIZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)NCCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


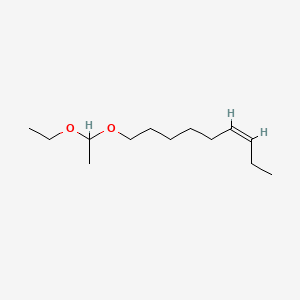
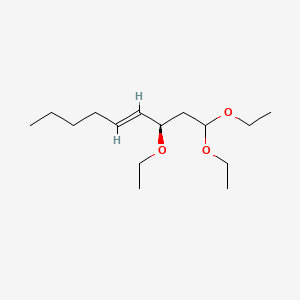
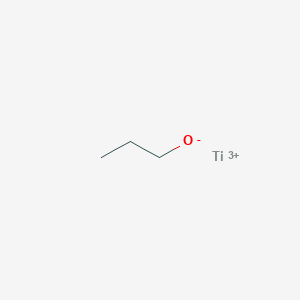
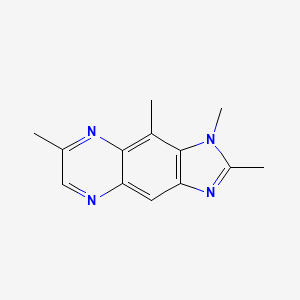

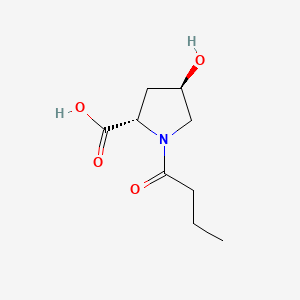
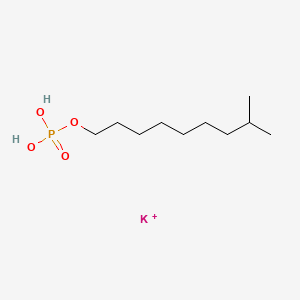
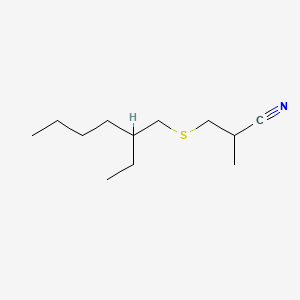
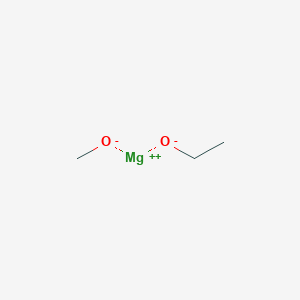
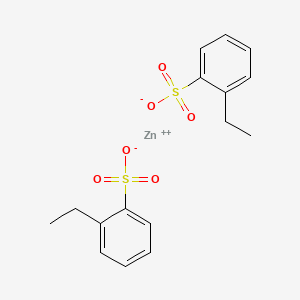
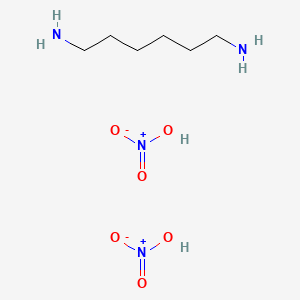
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
